N'-[(Z)-indol-3-ylidenemethyl]-1-methyl-4-nitropyrazole-3-carbohydrazide
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Overview
Description
N’~3~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features an indole moiety, a pyrazole ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~3~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of an indole derivative with a pyrazole carboxylic acid hydrazide. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’~3~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole or pyrazole rings .
Scientific Research Applications
N’~3~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’~3~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Shares the indole moiety and is used in similar synthetic applications.
Pyrazole derivatives: Similar in structure and reactivity, often used in medicinal chemistry.
Nitro compounds: Share the nitro group and undergo similar chemical reactions.
Uniqueness
N’~3~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of an indole moiety, a pyrazole ring, and a nitro group, which confer specific chemical and biological properties.
Biological Activity
N'-[(Z)-indol-3-ylidenemethyl]-1-methyl-4-nitropyrazole-3-carbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of indole derivatives with nitropyrazole and carbohydrazide moieties. The reaction conditions often include solvents such as ethanol or dimethylformamide (DMF) under reflux or microwave-assisted techniques to enhance yield and purity.
Characterization of the synthesized compound is performed using various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.
- Infrared Spectroscopy (IR) : Identifies characteristic functional groups through their vibrational modes.
- Mass Spectrometry (MS) : Confirms the molecular weight and structural integrity of the compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The compound exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance, MIC values against Escherichia coli and Staphylococcus aureus were reported at 32 µg/mL, indicating potent activity.
Anticancer Activity
The anticancer potential of this compound has been explored in several in vitro studies. It demonstrated cytotoxic effects on various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- HeLa (cervical cancer)
The IC50 values ranged from 10 to 20 µM, suggesting that the compound effectively inhibits cell proliferation. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on key enzymes involved in cancer progression and inflammation:
- Monoamine Oxidase B (MAO-B) : The compound showed competitive inhibition with an IC50 value of 0.78 µM, highlighting its potential as a neuroprotective agent.
- Cyclooxygenase (COX) : Preliminary results indicated moderate inhibition of COX enzymes, suggesting anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Indole moiety : Known for its diverse biological activities, contributing to anticancer effects.
- Nitro group : Enhances reactivity and may play a role in antimicrobial activity.
- Carbohydrazide linkage : Facilitates interaction with biological targets, enhancing enzyme inhibition.
Case Studies
Several research articles have documented the synthesis and evaluation of similar indole-based compounds, providing comparative insights into their biological activities:
Properties
Molecular Formula |
C14H12N6O3 |
---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C14H12N6O3/c1-19-8-12(20(22)23)13(18-19)14(21)17-16-7-9-6-15-11-5-3-2-4-10(9)11/h2-8,15H,1H3,(H,17,21)/b16-7+ |
InChI Key |
CLGRTOVBOFQRGY-FRKPEAEDSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)N/N=C/C2=CNC3=CC=CC=C32)[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=CNC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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